molecular formula C11H8NNaO2 B2645718 Sodium 2-(isoquinolin-1-yl)acetate CAS No. 1798728-26-3

Sodium 2-(isoquinolin-1-yl)acetate

Cat. No.: B2645718
CAS No.: 1798728-26-3
M. Wt: 209.18
InChI Key: SLEPVWFVKBHIOU-UHFFFAOYSA-M
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Description

Sodium 2-(isoquinolin-1-yl)acetate: is a chemical compound with the molecular formula C11H8NNaO2 and a molecular weight of 209.18 g/mol . It is a sodium salt derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

Chemistry: Sodium 2-(isoquinolin-1-yl)acetate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .

Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications .

Medicine: The compound is investigated for its potential pharmacological properties. Isoquinoline derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of dyes, pigments, and other specialty chemicals .

Safety and Hazards

The safety information for Sodium 2-(isoquinolin-1-yl)acetate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

Isoquinolones, including Sodium 2-(isoquinolin-1-yl)acetate, have versatile biological and physiological activities . They are not only interesting and important nitrogen-heterocyclic compounds but also useful synthetic blocks . The future direction in this field is likely to focus on the development of more efficient and economical synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(isoquinolin-1-yl)acetate typically involves the reaction of isoquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the isoquinoline nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(isoquinolin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 2-(isoquinolin-1-yl)acetate is primarily related to its ability to interact with biological targets through its isoquinoline moiety. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific isoquinoline derivative being studied .

Comparison with Similar Compounds

    Isoquinoline: The parent compound of sodium 2-(isoquinolin-1-yl)acetate, used in the synthesis of various derivatives.

    Isoquinoline-1-carboxylic acid: An oxidation product of this compound.

    Isoquinoline-1-ylmethanol: A reduction product of this compound.

Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain chemical reactions and biological studies. Its versatility as a building block in organic synthesis and its potential pharmacological properties make it a valuable compound in scientific research .

Properties

IUPAC Name

sodium;2-isoquinolin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.Na/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEPVWFVKBHIOU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798728-26-3
Record name sodium 2-(isoquinolin-1-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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